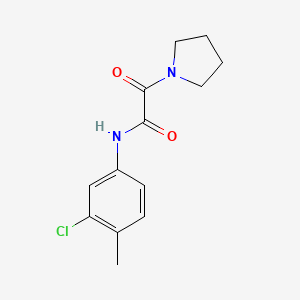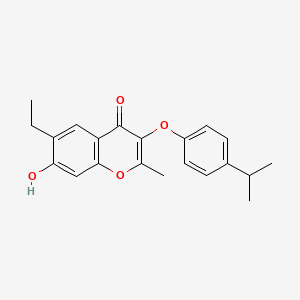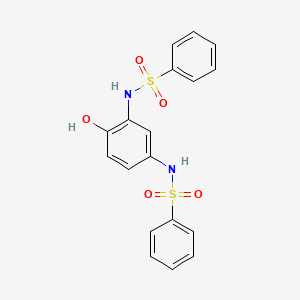![molecular formula C18H26N4O3 B3991271 1-{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE](/img/structure/B3991271.png)
1-{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE
Overview
Description
1-{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE is a complex organic compound with the molecular formula C16H22N4O3. This compound is characterized by the presence of a cyclopropylamino group, a nitrophenyl group, and a piperazine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE involves multiple steps, typically starting with the preparation of the cyclopropylamino and nitrophenyl intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final product. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its unique structural features.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylamino group is known to interact with active sites of enzymes, while the nitrophenyl group can participate in electron transfer reactions. These interactions lead to the modulation of biological pathways and physiological effects .
Comparison with Similar Compounds
Similar compounds include:
1-{3-(cyclopropylamino)-4-nitrophenyl}-4-methylpiperazine: This compound shares the cyclopropylamino and nitrophenyl groups but differs in the substitution on the piperazine ring.
1-{3-(cyclopropylamino)-4-nitrophenyl}-4-[(4-methylphenyl)sulfonyl]piperazine: This compound has a sulfonyl group attached to the piperazine ring, which alters its chemical properties and applications.
1-{4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-18(2,3)17(23)21-10-8-20(9-11-21)14-6-7-16(22(24)25)15(12-14)19-13-4-5-13/h6-7,12-13,19H,4-5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGQSZJKQLNWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-(5-chloro-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3991194.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride](/img/structure/B3991200.png)

![1-(4-Bromo-2,6-difluorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride](/img/structure/B3991207.png)
![2-(1-adamantyl)-5-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3991211.png)
![1-(2-Tert-butyl-4-methylphenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride](/img/structure/B3991216.png)
![5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-NITROANILINE](/img/structure/B3991222.png)
![2-[2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B3991243.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B3991249.png)
![Propan-2-yl 4-[4-(methoxycarbonyl)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B3991253.png)


![17-(2-bromo-4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3991264.png)
![1-(4-Fluorobenzoyl)-4-[4-nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazine](/img/structure/B3991272.png)
